

comparing the efficacy of 3-(Aminomethyl)-1H-indazole with other kinase inhibitors

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Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

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Comparative Efficacy of Indazole-Based Kinase Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the pursuit of novel kinase inhibitors. This guide provides a comparative analysis of the efficacy of various indazole derivatives against key kinase targets implicated in cancer and other diseases. While specific quantitative efficacy data for **3-(Aminomethyl)-1H-indazole** is not readily available in public literature, this document will focus on structurally related and well-characterized indazole compounds to offer a valuable comparative context. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

I. Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro potency of representative indazole-based kinase inhibitors against several important kinase targets. This data facilitates a direct comparison of their biochemical and cellular activities.

Table 1: Inhibition of Bcr-Abl Kinase

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular Activity (GI50/IC50 in nM)	Reference
AKE-72	Bcr-Abl (WT)	< 0.5	K-562	< 10	[1][2]
Bcr-Abl (T315I)	9	Ba/F3 (T315I)	Potent inhibition	[1][2]	
Compound 11a	Bcr-Abl (WT)	14	K562	Strong inhibition	[3]
Bcr-Abl (T315I)	450	-	-	[3]	
Compound Y9	Bcr-Abl (WT)	43	K562	1650	[4]
Bcr-Abl (T315I)	170	K562R	5420	[4]	
Imatinib (Reference)	Bcr-Abl (WT)	-	K562	Potent inhibition	[1][3]

Table 2: Inhibition of Fibroblast Growth Factor Receptors (FGFR)

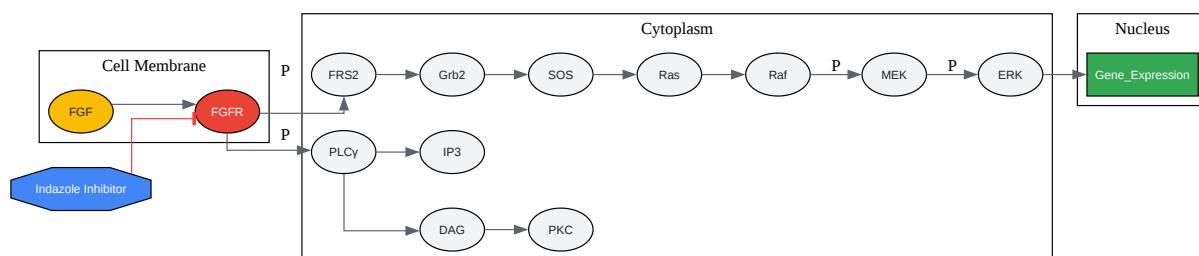
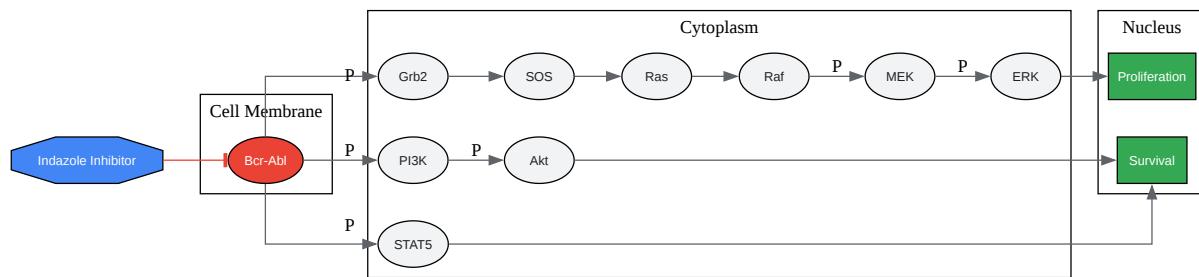
Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular Activity (IC50 in nM)	Reference
Compound 7r	FGFR1	2.9	-	40.5	[5]
Compound 7n	FGFR1	15.0	-	642.1	[5]
AZD4547 (Reference)	FGFR1	-	-	Potent inhibition	[5]
NVP-BGJ398 (Reference)	FGFR1	-	-	Potent inhibition	[5]

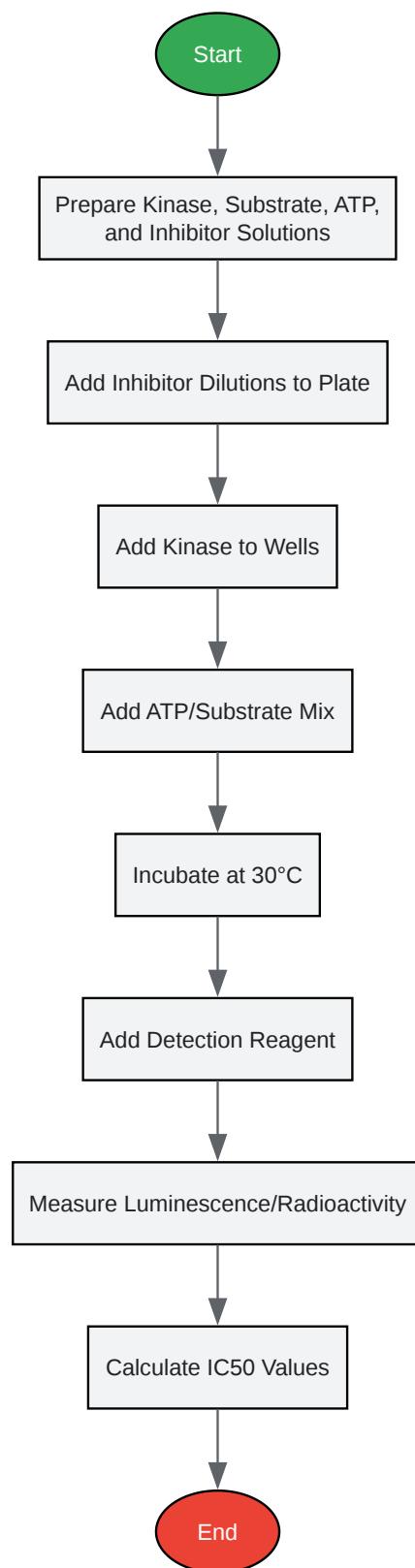
Table 3: Inhibition of Aurora Kinases

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular Effect	Reference
Aurora Kinase Inhibitor III	Aurora A	42	-	-	[6]
Tozasterib (VX-680)	Aurora A, B, C	Potent	Various	Decreased Histone H3 phosphorylation, Cytokinesis failure	[7][8]

II. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to enhance understanding.



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